molecular formula C15H24N2O4S2 B299667 N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide

N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide

Katalognummer B299667
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: OLMWLMYXKNDDNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide, also known as MRS2578, is a selective and potent antagonist of the P2Y6 receptor. P2Y6 receptor is a member of the purinergic receptor family and is involved in various physiological processes such as inflammation, immune response, and neurotransmission. MRS2578 has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide selectively blocks the P2Y6 receptor, which is involved in immune response and inflammation. The P2Y6 receptor is activated by uridine diphosphate (UDP), which is released from damaged cells and tissues. Activation of the P2Y6 receptor leads to the release of pro-inflammatory cytokines and chemokines, which contribute to inflammation and tissue damage. By blocking the P2Y6 receptor, N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide inhibits the release of these pro-inflammatory mediators and reduces inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide has been shown to have several biochemical and physiological effects. In animal models of inflammatory bowel disease, N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide has been shown to reduce inflammation, improve intestinal barrier function, and reduce oxidative stress. In animal models of asthma, N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide has been shown to reduce airway inflammation, mucus production, and airway hyperresponsiveness. In cancer, N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide has been shown to inhibit the growth and metastasis of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide is its selectivity for the P2Y6 receptor, which allows for specific targeting of this receptor without affecting other purinergic receptors. This selectivity also allows for the study of the specific role of the P2Y6 receptor in various physiological and pathological processes. However, one of the limitations of N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide. One area of interest is the potential therapeutic applications of N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide in other diseases such as neurodegenerative diseases and cardiovascular diseases. Another area of interest is the development of more potent and selective P2Y6 receptor antagonists for clinical use. Additionally, the study of the molecular mechanisms underlying the effects of N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide on the P2Y6 receptor can provide insights into the role of this receptor in various physiological and pathological processes.

Synthesemethoden

N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide can be synthesized by the reaction of 2,4-dimethyl-3-nitrobenzenesulfonyl chloride with cyclohexylamine and then treating the resulting product with methylsulfonyl chloride. The final product is obtained by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as inflammatory bowel disease, asthma, and cancer. Inflammatory bowel disease is a chronic inflammatory disorder of the gastrointestinal tract, and N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide has been shown to reduce inflammation in animal models of this disease. Similarly, N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide has been shown to reduce airway inflammation and hyperresponsiveness in animal models of asthma. In cancer, N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide has been shown to inhibit the growth and metastasis of various cancer cell lines.

Eigenschaften

Molekularformel

C15H24N2O4S2

Molekulargewicht

360.5 g/mol

IUPAC-Name

N-cyclohexyl-3-(methanesulfonamido)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H24N2O4S2/c1-11-9-10-14(12(2)15(11)17-22(3,18)19)23(20,21)16-13-7-5-4-6-8-13/h9-10,13,16-17H,4-8H2,1-3H3

InChI-Schlüssel

OLMWLMYXKNDDNV-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2CCCCC2)C)NS(=O)(=O)C

Kanonische SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2CCCCC2)C)NS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.